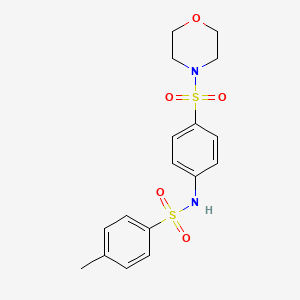
3-(2,3-dimethoxybenzamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-dimethoxybenzamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C26H24N2O5 and its molecular weight is 444.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Pharmacological Applications
- Development of Anti-Inflammatory and Analgesic Agents : Novel benzofuran compounds, including derivatives similar to the requested compound, have been synthesized for their potential anti-inflammatory and analgesic properties. These compounds demonstrate significant inhibitory activity on cyclooxygenase-2 (COX-2), showing potential as therapeutic agents in managing pain and inflammation (A. Abu‐Hashem et al., 2020).
Antimicrobial and Docking Studies
- Antimicrobial Evaluation : Compounds synthesized from dimethoxybenzamido derivatives have been evaluated for their antimicrobial properties. This includes the synthesis and characterization of compounds with potential antimicrobial activity, providing a foundation for developing new therapeutic agents (Sailaja Rani Talupur et al., 2021).
Chemical Synthesis and Characterization
- Catalytic Reaction Innovations : Research into catalytic processes involving carboxamides, such as the platinum-catalyzed intermolecular hydroamination of unactivated olefins, showcases the versatility of these compounds in synthetic chemistry. This highlights the role of carboxamides in facilitating the development of new synthetic methodologies (Xiang Wang and R. Widenhoefer, 2004).
Anticonvulsant Research
- Exploring Anticonvulsant Potentials : The synthesis and screening of N-(2,6-dimethylphenyl)-substituted benzamides for anticonvulsant activities represent another area of application. This research contributes to understanding how modifications of the benzamide scaffold can impact pharmacological activity, potentially leading to new treatments for epilepsy and seizures (E. Afolabi and V. Okolie, 2013).
Propriétés
IUPAC Name |
3-[(2,3-dimethoxybenzoyl)amino]-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c1-15-12-13-17(14-16(15)2)27-26(30)24-22(18-8-5-6-10-20(18)33-24)28-25(29)19-9-7-11-21(31-3)23(19)32-4/h5-14H,1-4H3,(H,27,30)(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKFPWLKETUYIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C(=CC=C4)OC)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
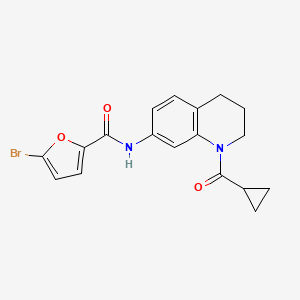
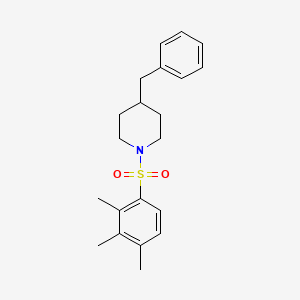
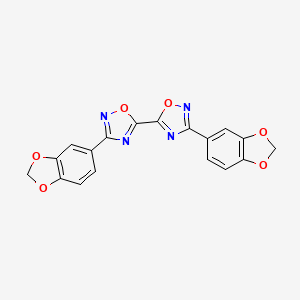

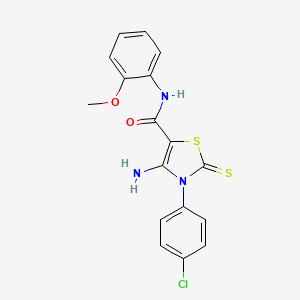


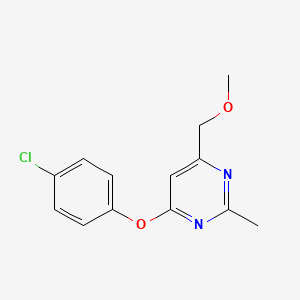
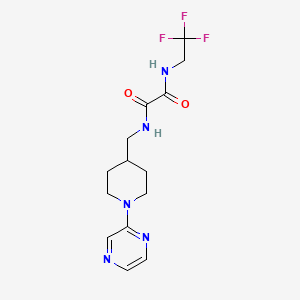
![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2412838.png)
![5-(hydroxymethyl)-N-(3-methoxyphenyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2412839.png)
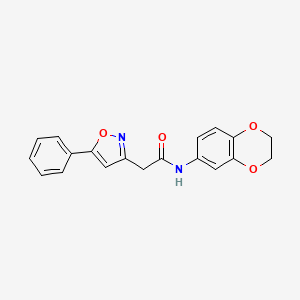
![6-Ethoxy-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2412844.png)
